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Compound of Interest |

Compound Name: 3-(Pentylamino)propanenitrile
CAS No.: 59676-91-4
Cat. No.: B046515
Get Quote
. J

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
(pentylamino)propanenitrile, a bifunctional molecule incorporating a secondary amine and a
nitrile group. The information presented herein is intended for researchers, scientists, and
professionals in drug development and chemical synthesis, offering a detailed interpretation of
its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While
experimental spectra for this specific molecule are not readily available in public databases,
this guide synthesizes data from closely related analogs and foundational spectroscopic
principles to provide a robust, predictive characterization.

Introduction

3-(Pentylamino)propanenitrile (CsHieN2) is a valuable building block in organic synthesis,
with potential applications in the development of novel pharmaceuticals and functional
materials. Its structure, featuring a flexible pentyl chain, a nucleophilic secondary amine, and a
polar nitrile group, allows for a wide range of chemical transformations. Accurate and
unambiguous structural confirmation is paramount for its use in any synthetic protocol. This
guide provides a detailed spectroscopic roadmap for the characterization of this compound.
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Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will
be used for 3-(pentylamino)propanenitrile.

Caption: Structure of 3-(Pentylamino)propanenitrile with atom numbering.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR (*H NMR) spectroscopy is a fundamental technique for elucidating the carbon-
hydrogen framework of a molecule. The predicted *H NMR spectrum of 3-
(pentylamino)propanenitrile in a deuterated solvent like chloroform (CDCIz) would exhibit
distinct signals for each non-equivalent proton.

Experimental Protocol for *H NMR

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(pentylamino)propanenitrile in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard.

¢ Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
e Acquisition Parameters:

Number of scans: 16-32

[¢]

o

Relaxation delay: 1-2 seconds

o

Pulse width: 90°

[¢]

Spectral width: 0-12 ppm

» Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct
the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted *H NMR Data
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The predicted chemical shifts (8) are based on the analysis of similar structures, such as 3-
(hexylamino)propanenitrile and deuterated analogs of the target molecule.[1]

Predicted Coupling

Proton(s) Chemical Shift Multiplicity Integration Constant (J,
(ppm) Hz)

H-1 ~0.90 Triplet 3H ~7.0

H-2, H-3, H-4 ~1.30-1.55 Multiplet 6H -

H-5 ~2.60 Triplet 2H ~7.2

H-7 ~2.85 Triplet 2H ~6.8

H-8 ~2.50 Triplet 2H ~6.8

N-H ~1.5-2.5 Broad Singlet 1H -

Interpretation of the *'H NMR Spectrum

 Aliphatic Protons (H-1 to H-4): The terminal methyl group (H-1) of the pentyl chain is
expected to appear as a triplet around 0.90 ppm due to coupling with the adjacent methylene
protons (H-2). The methylene protons of the pentyl chain (H-2, H-3, and H-4) will likely
overlap, producing a complex multiplet in the range of 1.30-1.55 ppm.

o Protons Adjacent to Nitrogen (H-5 and H-7): The methylene group of the pentyl chain
attached to the nitrogen (H-5) and the methylene group of the propanenitrile moiety also
attached to the nitrogen (H-7) are deshielded by the electronegative nitrogen atom. They are
predicted to resonate as triplets around 2.60 ppm and 2.85 ppm, respectively.

e Protons Adjacent to the Nitrile Group (H-8): The methylene group adjacent to the electron-
withdrawing nitrile group (H-8) is also deshielded and is expected to appear as a triplet
around 2.50 ppm.

* N-H Proton: The proton on the secondary amine will likely appear as a broad singlet. Its
chemical shift can vary depending on concentration and solvent, but it is anticipated in the
1.5-2.5 ppm region. This peak may exchange with deuterium if D20 is added to the sample,
leading to its disappearance, which is a useful diagnostic test.
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13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy provides information about the carbon skeleton of a
molecule. A proton-decoupled 33C NMR spectrum of 3-(pentylamino)propanenitrile would
show a distinct signal for each unique carbon atom.

Experimental Protocol for *C NMR

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy. A higher
concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a
shorter time.

 Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

o

Number of scans: 1024-4096 (or more, depending on concentration)

[¢]

Relaxation delay: 2-5 seconds

Pulse width: 90°

[¢]

o

Decoupling: Proton broadband decoupling

e Processing: Apply a Fourier transform and reference the spectrum to the CDCls solvent peak
at 77.16 ppm.

Predicted **C NMR Data

The predicted chemical shifts are extrapolated from data for similar aminonitriles.
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Carbon(s) Predicted Chemical Shift (ppm)
C-1 ~14.0

C-2 ~22.5

C-3 ~29.0

C-4 ~29.5

C-5 ~49.5

C-7 ~45.0

C-8 ~19.0

C-9 (C=N) ~118.0

Interpretation of the **C NMR Spectrum

Aliphatic Carbons (C-1 to C-4): The carbons of the pentyl chain will appear in the aliphatic
region of the spectrum. The terminal methyl carbon (C-1) is the most shielded, resonating at
approximately 14.0 ppm. The other methylene carbons (C-2, C-3, C-4) will have chemical
shifts in the 22-30 ppm range.

Carbons Adjacent to Nitrogen (C-5 and C-7): The carbons directly bonded to the nitrogen
atom (C-5 and C-7) are deshielded and will appear further downfield, around 49.5 ppm and
45.0 ppm, respectively.

Carbon Adjacent to the Nitrile Group (C-8): The methylene carbon adjacent to the nitrile
group (C-8) is expected at approximately 19.0 ppm.

Nitrile Carbon (C-9): The carbon of the nitrile group (C=N) has a characteristic chemical shift
in the downfield region, predicted to be around 118.0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 3-(pentylamino)propanenitrile will be characterized by the

vibrational frequencies of its N-H, C-H, C=N, and C-N bonds.
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Experimental Protocol for IR Spectroscopy

o Sample Preparation: A neat liquid sample can be analyzed by placing a drop of the
compound between two salt plates (e.g., NaCl or KBr).

 Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

e Acquisition Parameters:
o Number of scans: 16-32
o Resolution: 4 cm
o Spectral range: 4000-400 cm—1

e Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

licted | :

Predicted Wavenumber

Vibrational Mode Intensity

(cm~)
N-H Stretch ~3300-3350 Weak to Medium
C-H Stretch (sp?3) ~2850-2960 Strong
C=N Stretch ~2240-2260 Medium, Sharp
C-N Stretch ~1100-1250 Medium

Interpretation of the IR Spectrum

¢ N-H Stretch: A weak to medium absorption band in the region of 3300-3350 cm~1is
characteristic of the N-H stretching vibration of a secondary amine.

e C-H Stretch: Strong absorption bands in the 2850-2960 cm~* range are due to the C-H
stretching vibrations of the sp? hybridized carbons in the pentyl and propanenitrile moieties.
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e C=N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm~1tis a
definitive indicator of the nitrile functional group. The position and intensity of this peak are
highly characteristic.

e C-N Stretch: The C-N stretching vibration is expected to appear in the fingerprint region,
between 1100 and 1250 cm™1, as a medium intensity band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure. For 3-(pentylamino)propanenitrile,
electron ionization (EI) would likely lead to characteristic fragmentation.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a gas chromatography (GC) column if volatile.

« lonization: Electron ionization (EIl) at 70 eV is a standard method for generating fragments.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Fragmentation

The molecular weight of 3-(pentylamino)propanenitrile is 140.23 g/mol . The molecular ion
peak (M*) is expected at m/z = 140.

A key fragmentation pathway for aliphatic amines is a-cleavage, which involves the breaking of
a carbon-carbon bond adjacent to the nitrogen atom.
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Fragmentation of 3-(Pentylamino)propanenitrile

[CH3(CH2)aNH=CHz]*

ﬂ\@e/y m/z = 100
[CH3(CH2)aNHCH2CH2CN]J*
m/z = 140 o-cleavage

CH3(CHz)3CHz + [NHCH2CH2CN]*
m/z =70

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-(pentylamino)propanenitrile.

Interpretation of the Mass Spectrum

e Molecular lon (M+): A peak at m/z = 140 corresponding to the molecular ion is expected. As
an amine with one nitrogen atom, the molecular weight is an even number, which is
consistent with the nitrogen rule.

o 0-Cleavage Fragments:

o Cleavage of the C4-C5 bond of the pentyl group would result in the loss of a butyl radical
(*C4Ho) and the formation of a resonance-stabilized iminium ion at m/z = 100. This is often
a major fragment.

o Cleavage of the C7-C8 bond would lead to the formation of a fragment at m/z = 70.

o Other Fragments: Further fragmentation of the pentyl chain would produce a series of peaks
separated by 14 mass units (CHz), characteristic of aliphatic chains.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-
(pentylamino)propanenitrile. By leveraging data from analogous compounds and
fundamental spectroscopic principles, we have established a detailed roadmap for the
characterization of this molecule using *H NMR, 3C NMR, IR, and MS techniques. The
predicted data and interpretations herein should serve as a valuable resource for scientists
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working with this compound, enabling them to confidently verify its structure and purity. It is
always recommended to confirm these predictions with experimental data when the pure
compound is available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b046515?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

